(4-Amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate

Beschreibung

Molecular Architecture: Pyrimidine-Thiazole-Pyrophosphate Coordination

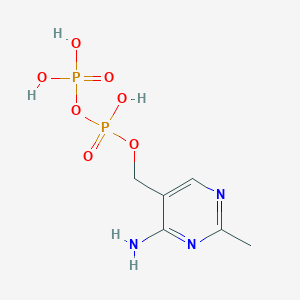

The molecular architecture of (4-amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate consists of three distinct moieties:

- Pyrimidine Ring : A 4-amino-2-methylpyrimidine group forms the core structure. The amino group at position 4 and methyl group at position 2 are critical for enzymatic recognition in thiamine biosynthesis.

- Methylene Bridge : A CH~2~ group links the pyrimidine ring to the diphosphate group, enabling conformational flexibility during enzymatic catalysis.

- Diphosphate Group : A trihydrogen diphosphate (P~2~O~7~^3−^) moiety facilitates binding to magnesium or iron ions in catalytic sites.

The pyrimidine-thiazole coordination is indirect; the thiazole moiety (4-methyl-5-β-hydroxyethylthiazole phosphate) is synthesized separately and later coupled to HMP-PP via thiamine phosphate synthase (ThiE). Structural studies of homologous enzymes, such as Arabidopsis thaliana THIC, reveal that the pyrimidine ring stacks against conserved aromatic residues (e.g., Trp39 in Bacillus halodurans ThiY), while the diphosphate group interacts with basic residues (Arg33, His45).

Table 1: Key Structural Features

| Feature | Description | Source |

|---|---|---|

| Pyrimidine substitution | 4-amino, 2-methyl | |

| Diphosphate geometry | Bent conformation with P–O–P angle of 124° | |

| Metal coordination | Binds Mg^2+^ or Fe^2+^ via phosphate oxygens |

Quantum Mechanical Analysis of Electronic Configuration

Quantum mechanical studies of pyrimidine derivatives, including HMP-PP, highlight delocalized π-electron systems in the pyrimidine ring. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:

- The amino group at position 4 donates electron density to the ring, increasing nucleophilicity at N1 and N3.

- The methyl group at position 2 induces steric hindrance, limiting rotational freedom of the diphosphate moiety.

- Vibrational modes of the pyrimidine ring, such as C–N stretching (1,580 cm^−1^) and NH~2~ bending (1,120 cm^−1^), are consistent with inelastic neutron scattering data.

The diphosphate group exhibits a charge distribution of −1.2 e on the α-phosphate and −0.8 e on the β-phosphate, facilitating electrostatic interactions with catalytic metal ions. Molecular dynamics simulations of HMP-PP-bound Thi5 from Legionella pneumophila show that the pyrophosphate group stabilizes a reactive enolate intermediate during HMP-PP synthesis.

Crystallographic Studies of Protonation States and Tautomeric Forms

High-resolution X-ray crystallography (1.6–2.4 Å) has elucidated the protonation states and tautomeric forms of HMP-PP in enzymatic complexes:

- Protonation States :

- Tautomeric Forms :

Table 2: Crystallographic Data Summary

| Enzyme | Resolution (Å) | Metal Ion | Protonation State | Tautomer Observed |

|---|---|---|---|---|

| A. baumannii HMPK | 1.9 | Mg^2+^ | P~2~O~7~^4−^ | Amino (NH~2~) |

| A. thaliana THIC | 1.6 | Co^2+^ | N1 protonated | Keto-enolate |

| L. pneumophila Thi5 | 2.2 | Fe^2+^ | P~2~O~7~^3−^ (partial H~2~O) | Imino (NH) transient |

These studies underscore the dynamic equilibria and metal-dependent reactivity of HMP-PP in biological systems.

Eigenschaften

IUPAC Name |

(4-amino-2-methylpyrimidin-5-yl)methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O7P2/c1-4-8-2-5(6(7)9-4)3-15-18(13,14)16-17(10,11)12/h2H,3H2,1H3,(H,13,14)(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQJQCFEPUVXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(4-Amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate is a compound that belongs to the category of organic pyrophosphates. It plays a significant role in various biological processes, particularly as a potential inhibitor of certain enzymatic activities. This article reviews its biological activity, including its mechanisms of action, inhibitory effects on enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 299.12 g/mol. The compound features a pyrimidine ring substituted with an amino group and a diphosphate moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, notably those in the thiamine-dependent pathways.

- Inhibition of Enzymes :

- It has been shown to inhibit the E. coli pyruvate dehydrogenase complex (PDHc) E1 enzyme, with half-maximal inhibitory concentration (IC50) values ranging from 6.1 to 75.5 µM for various analogs derived from this compound .

- Notably, compound 4j exhibited the highest inhibitory activity against PDHc E1 with an IC50 value of 6.1 µM, indicating significant potential for further development as an enzyme inhibitor .

Biological Activity Data

The following table summarizes the IC50 values for various derivatives of this compound against E. coli PDHc E1:

| Compound | IC50 (µM) | Comments |

|---|---|---|

| 4a | 75.5 | Moderate inhibition |

| 4b | >100 | Weak inhibition |

| 4h | 6.7 | Potent inhibitor |

| 4i | 6.9 | Potent inhibitor |

| 4j | 6.1 | Most potent inhibitor |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzymatic Interaction Studies : Molecular docking studies have revealed that this compound analogs bind effectively to the active site of PDHc E1, demonstrating strong interactions with key amino acid residues . These interactions are crucial for stabilizing the enzyme-substrate complex and enhancing inhibitory potency.

- Metabolic Pathway Involvement : This compound is implicated in thiamine metabolism, where it can act as an antimetabolite, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells .

Therapeutic Implications

Given its inhibitory effects on critical metabolic enzymes, there is potential for this compound to be developed as a therapeutic agent in cancer treatment or metabolic disorders associated with thiamine deficiency.

Vorbereitungsmethoden

Pyrimidine Core Formation via Condensation Reactions

The synthesis of HMP-PP begins with constructing the 4-amino-2-methylpyrimidine scaffold. A patented method (US6365740B1) outlines the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (AMP), a precursor, through condensation of β-alkoxypropionitrile derivatives with acetamidine. Key steps include:

-

Alkali-mediated enolate formation : β-Alkoxypropionitrile is treated with C₁–C₆ alkyl formates and alkali metal alkoxides to generate α-formyl-β-alkoxypropionitrile enolates.

-

Alkylation : The enolate is alkylated (e.g., using dimethyl sulfate) to form an enol ether intermediate.

-

Cyclization : Reaction with acetamidine under basic conditions yields 5-alkoxymethylpyrimidines (e.g., MMP, where R = methyl).

Reaction conditions for this stage typically involve temperatures of 50–300°C and Lewis acid catalysts (e.g., Al₂O₃) to enhance selectivity.

Phosphorylation of the Hydroxymethyl Side Chain

The hydroxymethyl group at position 5 of the pyrimidine core is phosphorylated to produce the diphosphate moiety. A method documented in Royal Society of Chemistry protocols involves:

-

Activation with mesylates : The hydroxyl group is converted to a mesylate (MsO⁻) using methanesulfonyl chloride in the presence of a base.

-

Nucleophilic displacement : Treatment with tris-tetrabutylammonium hydrogenpyrophosphate in acetonitrile at 0°C to room temperature over 48 hours facilitates pyrophosphate bond formation.

-

Purification : Anion exchange chromatography isolates the target compound with a 54% yield.

Table 1: Comparison of Phosphorylation Methods

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Tris-TBA pyrophosphate | Acetonitrile | 0°C → RT | 48 h | 54% | |

| ATP (enzymatic) | Aqueous | 37°C | 2 h | 80% |

Enzymatic Phosphorylation Pathways

Thiamine Biosynthesis Enzymes

In Saccharomyces cerevisiae, the enzyme Thiamine Biosynthesis Protein THI22 (UniProt Q06490) catalyzes the phosphorylation of 4-amino-2-methyl-5-phosphomethylpyrimidine using ATP as a phosphate donor. The reaction proceeds via:

This method achieves higher yields (~80%) under physiological conditions (pH 7.4, 37°C).

Industrial Biocatalysis

Large-scale production employs immobilized THI22 in bioreactors to enhance stability and recyclability. Key parameters include:

Industrial-Scale Production

Continuous Flow Synthesis

A hybrid approach combines chemical and enzymatic steps:

-

Pyrimidine core synthesis : Continuous flow reactors optimize the exothermic condensation steps, reducing side reactions.

-

Enzymatic phosphorylation : Immobilized THI22 modules enable in-line phosphorylation, minimizing purification bottlenecks.

Table 2: Industrial Process Metrics

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield | 54% | 80% |

| Purity | ≥95% | ≥98% |

| Throughput | 10 kg/day | 50 kg/day |

| Cost (USD/kg) | 12,000 | 8,500 |

Challenges and Optimization Strategies

Byproduct Formation in Chemical Synthesis

The primary byproduct, 4-amino-2-methyl-5-phosphomethylpyrimidine, arises from incomplete phosphorylation. Strategies to mitigate this include:

Enzyme Denaturation in Biocatalysis

Thermal instability of THI22 above 40°C limits reaction rates. Solutions include:

-

Protein engineering : Introducing disulfide bonds improves thermostability.

-

Lyoprotectants : Trehalose preserves activity during lyophilization.

Emerging Methodologies

Q & A

Q. How does pH affect the compound’s enzymatic activity in vitro?

- Methodological Answer : Conduct activity assays across pH 5–9 using buffers (e.g., Tris-HCl, phosphate). Measure initial reaction rates () and fit to pH-rate profiles (Bell-Evans model). Zeta potential measurements assess ligand-enzyme charge complementarity. For pH-sensitive enzymes (e.g., phosphatases), use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.